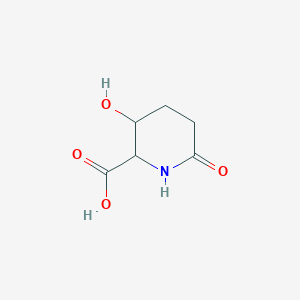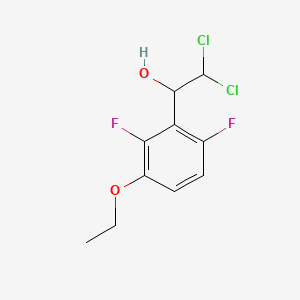
2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol is a chemical compound with the molecular formula C10H10Cl2F2O2. It is known for its unique structural features, including the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical properties. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol typically involves the reaction of 3-ethoxy-2,6-difluorobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace these halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to these targets, contributing to its biological activity.
Comparación Con Compuestos Similares
- 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol
- 2,2-Dichloro-1-(2,6-difluorophenyl)ethanol
- 2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol
Comparison: Compared to its analogs, 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol is unique due to the presence of both ethoxy and difluorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential applications. The combination of chlorine and fluorine atoms enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H10Cl2F2O2 |
|---|---|
Peso molecular |
271.08 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C10H10Cl2F2O2/c1-2-16-6-4-3-5(13)7(8(6)14)9(15)10(11)12/h3-4,9-10,15H,2H2,1H3 |
Clave InChI |
XHFZSPQLEOLBKR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)F)C(C(Cl)Cl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


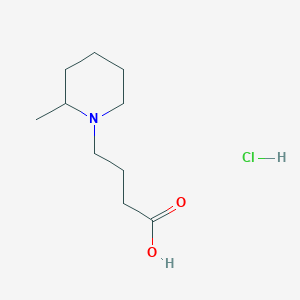
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14766404.png)





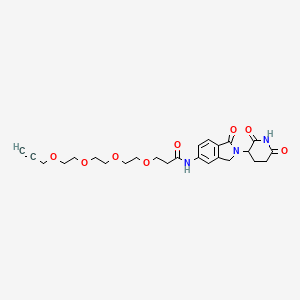
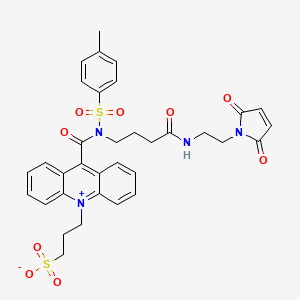
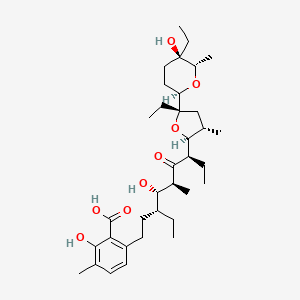
![5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B14766467.png)
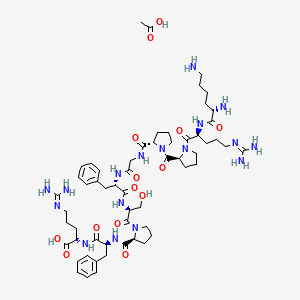
![2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile](/img/structure/B14766476.png)
